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Compound of Interest

Compound Name:
2-Chloro-6-(4-

piperidinyloxy)pyrazine

CAS No.: 426830-19-5

Cat. No.: B3266490

Get Quote

In the landscape of modern drug discovery, the strategic combination of well-established

pharmacophores is a cornerstone of rational drug design. Among the most successful of these

structural motifs are the six-membered nitrogen-containing heterocycles, pyrazine and

piperidine.[1][2] The pyrazine ring, an aromatic system with two nitrogen atoms in a 1,4-

relationship, is a key component in numerous FDA-approved drugs, including the first-line

antitubercular agent pyrazinamide.[3][4] Its rigid structure and hydrogen bonding capabilities

often contribute to potent and specific interactions with biological targets.[5]

The piperidine ring, a saturated heterocycle, is one of the most ubiquitous scaffolds in

pharmaceuticals, prized for its three-dimensional structure that allows for the precise spatial

arrangement of substituents.[2][6] This conformational flexibility is critical for optimizing

interactions with complex protein binding sites.[7]

The fusion of these two moieties into a single pyrazine-piperidine scaffold creates a class of

compounds with remarkable therapeutic potential. This molecular hybridization leverages the

distinct properties of each ring system. The piperazine core, with its two opposing nitrogen

atoms, provides a rigid linker that enhances water solubility, oral bioavailability, and favorable
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ADME (Absorption, Distribution, Metabolism, and Excretion) properties, while the pyrazine

head can be tailored for specific target affinity.[7][8] This guide provides a comprehensive

exploration of the synthesis, diverse biological activities, and therapeutic promise of pyrazine-

piperidine derivatives for researchers and drug development professionals.

Synthetic Strategies: Constructing the Core
Scaffold
The synthesis of pyrazine-piperidine derivatives typically involves the coupling of a pre-

functionalized pyrazine ring with a piperidine or piperazine moiety. Amide bond formation is a

common and robust strategy, often facilitated by coupling agents that activate the carboxylic

acid on the pyrazine ring for nucleophilic attack by the amine of the piperidine/piperazine ring.

A notable and efficient coupling agent is propyl phosphonic anhydride (T3P), which offers

advantages such as low toxicity and easy purification of the final product due to water-soluble

byproducts.[9]

General Workflow for Synthesis
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Caption: General synthetic workflow for pyrazine-piperidine derivatives.

Detailed Experimental Protocol: Amide Coupling using
T3P
This protocol describes a representative synthesis of a novel pyrazine-2-carboxylic acid

derivative.[9]

Reactant Preparation: In a round-bottom flask, dissolve the substituted pyrazine-2-carboxylic

acid (1 equivalent) and the desired N-heteroarylpiperazine (1 equivalent) in a suitable dry
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solvent, such as dichloromethane (DCM).

Addition of Coupling Agent: To the stirred solution, add propyl phosphonic anhydride (T3P)

(1.5 equivalents) dropwise at room temperature.

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography

(TLC) until the starting materials are consumed. The typical mobile phase for TLC is a

mixture of chloroform and methanol (e.g., 9:1 v/v).[9]

Work-up: Upon completion, quench the reaction by adding a saturated sodium bicarbonate

solution. Separate the organic layer.

Extraction: Extract the aqueous layer two more times with DCM.

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate,

filter, and concentrate under reduced pressure to obtain the crude product.

Purification: Purify the crude product by column chromatography on silica gel using an

appropriate eluent system (e.g., a gradient of chloroform/methanol) to yield the pure

pyrazine-piperidine derivative.[9]

Characterization: Confirm the structure of the synthesized compound using spectroscopic

methods such as FT-IR, ¹H NMR, and LC-MS.[9]

A Spectrum of Biological Activities
Pyrazine-piperidine derivatives have demonstrated a remarkable breadth of pharmacological

effects, positioning them as promising candidates for treating a wide range of diseases.[3][10]

Anticancer Activity
A significant area of research has focused on the potent anticancer properties of this chemical

class.[11][12] These compounds often exert their effects by inducing apoptosis (programmed

cell death) and promoting cell cycle arrest in cancer cells.

A recent study synthesized a series of novel pyrazine-piperidine amide pharmacophores and

evaluated their activity against non-small cell lung carcinoma (Calu-6) cells.[11] One derivative,

designated Compound 6B, displayed particularly potent cytotoxicity.[11] Further investigation
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revealed that Compound 6B induces cell death by triggering apoptosis and causing cell cycle

arrest at the G2/M phase.[11] This was confirmed by the enhanced expression of key apoptotic

markers like caspase-3, caspase-8, and the tumor suppressor protein p53.[11][13]

Compound
Cancer Cell
Line

IC₅₀ Value (μM)
Mechanism of
Action

Reference

Compound 6B Calu-6 (Lung) 45.21
Apoptosis, G2/M

Cell Cycle Arrest
[11]

Compound 6D Calu-6 (Lung) 89.64 Cytotoxicity [11]

Compound 11
MCF-7 (Breast),

A549 (Lung)

5.4 (MCF-7), 4.3

(A549)

Cytotoxicity,

EGFR Binding
[14]

Mechanism: Induction of Apoptosis
The anticancer activity of many pyrazine-piperidine derivatives is mediated through the intrinsic

apoptotic pathway.
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Caption: Apoptotic pathway induced by a pyrazine-piperidine derivative.[11]
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Antimicrobial and Antitubercular Activity
The emergence of drug-resistant pathogens presents a global health crisis. Pyrazine-piperidine

derivatives have shown significant promise as novel antimicrobial agents.[9][15] The pyrazine

moiety itself is foundational to pyrazinamide, a critical drug for treating tuberculosis (TB).[4]

Studies have demonstrated that novel pyrazine-2-carboxylic acid derivatives exhibit good

antimicrobial activity against various clinical isolates, including E. coli, P. aeruginosa, S. aureus,

and C. albicans.[9] Some compounds showed a Minimum Inhibitory Concentration (MIC) as

low as 3.125 µg/mL against C. albicans.[9]

Furthermore, specific derivatives have been synthesized and evaluated for their activity against

Mycobacterium tuberculosis (Mtb). Certain compounds demonstrated remarkable activity at

concentrations as low as 5 µg/mL against both the standard H37Rv strain and multidrug-

resistant (MDR) strains of Mtb.[4][16]

Compound(s) Target Organism MIC Value (µg/mL) Reference

P10, P4 C. albicans 3.125 [9]

P6, P7, P9, P10 P. aeruginosa 25 [9]

5g, 5i
M. tuberculosis

(H37Rv & MDR)
5 [16]

Central Nervous System (CNS) Activity
The unique structure of pyrazine-piperidine derivatives allows them to interact with various

neurotransmitter receptors in the CNS, making them valuable scaffolds for developing

treatments for neurological and psychiatric disorders.[17][18] They have been investigated for a

range of activities, including antidepressant, antipsychotic, and hypnotic effects.[10][19][20]

Certain derivatives act as dual antagonists for the histamine H3 receptor (H3R) and the sigma-

1 receptor (σ1R), targets implicated in pain and neuroinflammation.[13][21][22] The piperidine

moiety appears to be a critical structural element for achieving this dual activity.[21][22] Other

compounds have been designed as selective serotonin reuptake inhibitors (SSRIs) or

monoamine oxidase A (MAO-A) inhibitors, which are established mechanisms for

antidepressant drugs.[18]
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Structure-Activity Relationship (SAR) Insights
The biological activity of these compounds can be finely tuned by modifying their chemical

structure. SAR studies provide crucial insights for optimizing potency and selectivity.

Influence of the Basic Moiety: In the context of H3R/σ1R antagonists, replacing a piperazine

ring with a piperidine ring can dramatically increase affinity for the σ1R while maintaining

high affinity for the H3R. This highlights the piperidine ring as a key element for dual-target

activity.[21][22]

Lipophilicity: For derivatives with hypnotic activity, a quantitative SAR (QSAR) study showed

that biological activity initially increases with lipophilicity (log P). However, this effect reverses

dramatically for compounds with a log P value greater than 2.5, indicating an optimal

lipophilicity range for CNS penetration and activity.[19]

Substituents on the Pyrazine Ring: The presence of a free amino group on the pyrazine ring

has been suggested to contribute significantly to the antimicrobial activity of certain

derivatives.[9]

Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of research findings, standardized protocols

are essential.

Protocol: MTT Assay for In Vitro Cytotoxicity
This assay is a colorimetric method used to assess the metabolic activity of cells, which serves

as an indicator of cell viability and proliferation. It is widely used to screen anticancer

compounds.

Cell Seeding: Seed cancer cells (e.g., Calu-6) in a 96-well plate at a density of approximately

1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of the pyrazine-piperidine test compounds in

the culture medium. Remove the old medium from the wells and add 100 µL of the medium

containing the test compounds at various concentrations. Include a vehicle control (e.g.,

DMSO) and a positive control (e.g., a known anticancer drug).
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Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5%

CO₂.

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered

saline) to each well and incubate for another 4 hours.

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing

agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan

crystals.

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using

a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a

dose-response curve and determine the IC₅₀ value (the concentration of the compound that

inhibits cell growth by 50%).

Workflow for In Vitro Cytotoxicity Screening
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Caption: Standard workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives
Pyrazine-piperidine derivatives represent a versatile and highly promising class of compounds

with a broad range of demonstrated biological activities.[1] Their efficacy as anticancer,

antimicrobial, antitubercular, and CNS-active agents underscores their vast therapeutic

potential. The ability to systematically modify the pyrazine and piperidine scaffolds allows for

the fine-tuning of their pharmacological profiles, offering a rich field for future investigation.

Future research should focus on leveraging SAR insights to design next-generation

compounds with enhanced potency, improved selectivity, and optimized pharmacokinetic
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properties. The exploration of novel therapeutic applications and the elucidation of detailed

mechanisms of action for the most potent derivatives will be crucial steps in translating these

promising scaffolds from the laboratory to the clinic.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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